2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride

Analytical Chemistry Medicinal Chemistry Salt Selection

The compound 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride (CAS 1361112-65-3, MF: C11H20Cl2N4O, MW: 295.21 g/mol) belongs to the 4-substituted-2-aminopyrimidine class, specifically featuring a piperidin-4-yl ring and an ethanol side chain. Its core scaffold, a piperidin-4-yl-aminopyrimidine, is a recognized pharmacophore for kinase inhibition, appearing in patents targeting JAK and other protein kinases.

Molecular Formula C11H20Cl2N4O
Molecular Weight 295.21 g/mol
CAS No. 1361112-65-3
Cat. No. B1402377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
CAS1361112-65-3
Molecular FormulaC11H20Cl2N4O
Molecular Weight295.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl.Cl
InChIInChI=1S/C11H18N4O.2ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;;/h7-8,13,16H,1-6H2,(H2,12,14,15);2*1H
InChIKeyKGNSNRHVWGUBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol Dihydrochloride: Core Structural Identity and Class Context


The compound 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride (CAS 1361112-65-3, MF: C11H20Cl2N4O, MW: 295.21 g/mol) belongs to the 4-substituted-2-aminopyrimidine class, specifically featuring a piperidin-4-yl ring and an ethanol side chain . Its core scaffold, a piperidin-4-yl-aminopyrimidine, is a recognized pharmacophore for kinase inhibition, appearing in patents targeting JAK and other protein kinases [1]. This dihydrochloride salt form is distinct from its free base (CAS 1824261-51-9) and monohydrochloride salt (CAS 1316217-50-1), offering specific solid-state properties relevant to research procurement .

Piperidin-4-yl-aminopyrimidine scaffold — recognized kinase inhibitor pharmacophore for target-engagement studies

Dihydrochloride salt form — stable crystalline solid supporting reproducible weighing and storage

Ethanol side-chain handle — supports O-derivatization workflows without additional protecting-group steps

Why 2-Amino-6-piperidin-4-yl-pyrimidine Analogs Cannot Be Interchanged in 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol Dihydrochloride Procurement


The specific substitution pattern of the target compound—combining the 2-amino group, the piperidin-4-yl at the 6-position, and the ethanol handle at the 4-position—cannot be replaced by simpler piperidinyl-pyrimidines (e.g., 4-(piperidin-4-yl)pyrimidine ) or unsubstituted pyrimidine ethanols (e.g., 2-(pyrimidin-4-yl)ethanol ). The ethanol group is a critical synthetic handle for further derivatization (e.g., etherification, esterification, or oxidation) required in medicinal chemistry campaigns, while the dihydrochloride salt form provides superior aqueous solubility and weighability compared to the deliquescent or poorly soluble free base . Substituting with the monohydrochloride (CAS 1316217-50-1) can introduce stoichiometric uncertainty in salt-sensitive applications . These nuanced differences directly impact reaction yields, reproducibility, and biological assay outcomes.

Handle

Des-ethanol analogs lack the 4-position derivatization handle — library-scope and SAR expansion may be limited

Form

Free base (CAS 1824261-51-9) — reported handling difficulties and hygroscopicity may affect weighing accuracy in multi-step syntheses

Salt

Monohydrochloride (CAS 1316217-50-1) — stoichiometric deviation of ~14% may introduce concentration error in salt-sensitive assays

Quantitative Evidence for Selecting 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol Dihydrochloride Over Its Analogs


Purity and Moisture Sensitivity: Dihydrochloride vs. Free Base vs. Monohydrochloride

The dihydrochloride salt (CAS 1361112-65-3) is supplied as a stable crystalline solid at 95-98% purity and recommended for storage sealed in dry conditions at 2-8°C . In contrast, the free base (CAS 1824261-51-9) is reported by vendors as a liquid or low-melting solid with potential handling difficulties, and the monohydrochloride (CAS 1316217-50-1) is specified at a lower 95% purity by at least one major supplier . For procurement, the well-defined, high-purity dihydrochloride salt minimizes the risk of weighing errors due to hygroscopicity and ensures accurate stoichiometric calculations in multi-step syntheses.

Purity & Physical Form
Head-to-head
Crystalline solid at 95–98% purity vs. free base (liquid/low-melting solid) and monohydrochloride (95% purity)
Supports lot-consistent procurement and weighing accuracy for synthesis workflows
Vendor CoA comparison; purity advantage of ~3% over monohydrochloride lots from compared suppliers
Analytical Chemistry Medicinal Chemistry Salt Selection

Functional Group Handles for Derivatization: Ethanol vs. Des-Ethanol Building Blocks

The 4-ethanol substituent provides a unique functional handle absent in simpler building blocks like 4-piperidin-4-yl-pyrimidine dihydrochloride (CAS 1185304-08-8) . Quantitative LogP predictions (ALOGPS 2.1) estimate the target compound's hydrophilicity at LogP ≈ -0.5, versus a more lipophilic LogP ≈ 1.2 for 4-(piperidin-4-yl)pyrimidine . This difference significantly impacts aqueous solubility and the compound's utility as a polar fragment in kinase inhibitor design, where the ethanol group can be directly elaborated or used to modulate pharmacokinetic properties.

Calculated Lipophilicity
Class-level
LogP ≈ −0.5 (target) vs. LogP ≈ 1.27 (des-ethanol analog)
Supports aqueous solubility screening in biochemical kinase assay preparation
Computational prediction (ALOGPS); measured confirmation advised for formulation-critical studies
Organic Synthesis Medicinal Chemistry Fragment-Based Drug Design

Stoichiometric Accuracy in Biological Assays: Dihydrochloride vs. Free Base

In kinase inhibition assays, the dihydrochloride salt form requires a specific salt factor correction. Using the free base (MW: 222.29 g/mol) instead of the dihydrochloride (MW: 295.21 g/mol) without correction leads to a 32.8% mass overestimation error. Conversely, the monohydrochloride (MW: 258.75 g/mol) introduces a 14.1% deviation from the dihydrochloride mass . For IC50 determination, this introduces a corresponding systemic error, making the precise dihydrochloride form essential for cross-study reproducibility when the salt form is specified in published protocols.

Salt-Factor Accuracy
Head-to-head
32.8% mass overestimation if free base used; 14.1% deviation with monohydrochloride vs. dihydrochloride (MW 295.21 g/mol)
Supports precise IC50 determination and cross-study dose-response reproducibility
Salt-factor correction review required when adapting published protocols to alternate salt forms
Biochemical Assays Drug Discovery Salt Factor Correction

Best Application Scenarios for Procuring 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol Dihydrochloride


Synthesis of 4-O-Derivatized Kinase Inhibitor Libraries

The ethanol handle serves as a primary site for O-alkylation, esterification, or oxidation. This dihydrochloride is the ideal building block for parallel synthesis of 4-alkoxy or 4-carboxylate analogs, leveraging the nucleophilicity of the hydroxyl group without the need for protecting group introduction . This directly enables SAR exploration at the solvent-exposed region of the kinase ATP-binding site, as inferred from piperidin-4-yl-aminopyrimidine pharmacophore models [1].

Precision-Weigh Biochemical Assay Preparation with Strict Salt Form Requirements

In enzymatic IC50 assays where published protocols specify the dihydrochloride salt, procuring this precise form eliminates salt-factor correction calculations that would introduce 14-33% mass errors with the monohydrochloride or free base . This is critical for head-to-head potency comparisons against literature benchmarks involving related 2-aminopyrimidine kinase inhibitors [1].

Click-Chemistry or Bioconjugation Handle Introduction

The 4-ethanol group can be activated (e.g., to a tosylate or bromide) for nucleophilic displacement with azide or alkyne-containing probes. The dihydrochloride's high crystallinity and purity facilitate clean activation reactions, a distinct advantage over the liquid free base for solid-phase reagent dispensing in automated synthesis platforms .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library synthesis
4-ethanol O-derivatization handle
Alkylation / esterification reaction scope and yield
Biochemical IC50 assay preparation
Defined dihydrochloride stoichiometry
Salt-factor correction verification for dose-response curves
Automated synthesis platform dispensing
Crystalline solid physical form
Solid-dispensing reproducibility and activation reaction consistency
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